Head-to-Head In Vivo Fibrosis Reversal: PAT-1251 vs. Anti-LOXL2 Antibody AB0023
In a direct comparative study using the Mdr2-/- mouse model of pre-established biliary fibrosis, PAT-1251 (oral, 30 mg/kg daily) substantially outperformed the anti-LOXL2 monoclonal antibody AB0023 (intraperitoneal) in multiple fibrosis endpoints [1]. High-dose PAT-1251 reduced hepatic collagen deposition by up to 77.7% relative to placebo controls, whereas AB0023 treatment resulted in only a moderate improvement [1]. Crucially, PAT-1251, but not AB0023, significantly reduced ductular proliferation and favored hepatocyte-driven liver regeneration in vivo [1].
| Evidence Dimension | Hepatic Collagen Deposition Reduction |
|---|---|
| Target Compound Data | Up to 77.7% reduction (high-dose PAT-1251, 30 mg/kg oral daily) |
| Comparator Or Baseline | AB0023 (anti-LOXL2 mAb, intraperitoneal): moderate improvement only |
| Quantified Difference | PAT-1251 achieves 77.7% reduction; AB0023 effect is described as 'moderate' without quantitative improvement on ductular proliferation/regeneration |
| Conditions | Mdr2-/- mouse model of pre-established biliary fibrosis; daily oral dosing of PAT-1251 vs. intraperitoneal AB0023 |
Why This Matters
This head-to-head evidence establishes that small-molecule intracellular LOXL2 engagement (PAT-1251) yields superior antifibrotic and pro-regenerative outcomes compared to extracellular-only antibody blockade (AB0023), justifying the selection of PAT-1251 for fibrosis programs requiring both extracellular matrix modulation and cellular reprogramming.
- [1] An P, et al. A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms. Hepatol Commun. 2025 Dec 12;10(1):e0863. View Source
